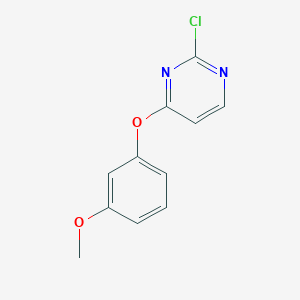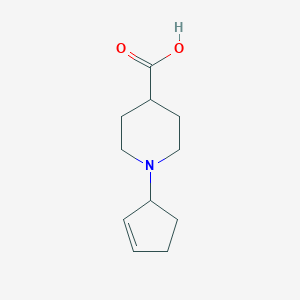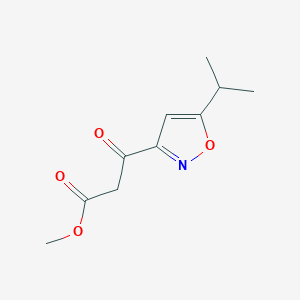
3-(5-Isopropyl-isoxazol-3-yl)-3-oxo-propionic acid methyl ester
Descripción general
Descripción
3-(5-Isopropyl-isoxazol-3-yl)-3-oxo-propionic acid methyl ester, or IPIPO, is a novel organic compound with a wide range of applications in scientific research. IPIPO has been found to be a useful tool in the study of metabolism, enzymology, and biochemistry. In addition, IPIPO has been used to study the effects of drugs on the body and in the development of new drugs.
Aplicaciones Científicas De Investigación
Larvicidal Properties
Research has shown that certain isoxazole derivatives, like 3-(5-Isopropyl-isoxazol-3-yl)-3-oxo-propionic acid methyl ester, exhibit larvicidal activity. A study conducted by da Silva-Alves et al. (2013) synthesized and tested 3,5-disubstituted isoxazoles against Aedes aegypti larvae. They found that modifications in the C-5 side-chain of these isoxazoles, including the use of propionic acid derivatives, led to enhanced larvicidal activity (da Silva-Alves et al., 2013).
Anticancer and Antitumor Applications
Kryshchyshyn-Dylevych et al. (2020) explored the anticancer activity of 3-(4-oxo-2-thioxothiazolidin-5-yl)-1H-indole-carboxylic acids derivatives, which are structurally related to 3-(5-Isopropyl-isoxazol-3-yl)-3-oxo-propionic acid methyl ester. Their study revealed that certain derivatives showed significant antimitotic activity at micromolar concentrations (Kryshchyshyn-Dylevych et al., 2020).
Antiviral Properties
Compound 1, which shares structural similarities with 3-(5-Isopropyl-isoxazol-3-yl)-3-oxo-propionic acid methyl ester, was found to be a potent inhibitor of human rhinovirus (HRV) 3C protease. This compound showed promising antiviral activity against various HRV serotypes and related picornaviruses in cell-based assays (Patick et al., 2005).
Synthesis of Diheterocyclic Compounds
A study by Quan and Kurth (2004) involved the synthesis of a library of isoxazole and 1,2,4-oxadiazole-containing diheterocyclic compounds. This research indicates the potential of isoxazole derivatives in creating diverse chemical libraries for various applications (Quan & Kurth, 2004).
Propiedades
IUPAC Name |
methyl 3-oxo-3-(5-propan-2-yl-1,2-oxazol-3-yl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO4/c1-6(2)9-4-7(11-15-9)8(12)5-10(13)14-3/h4,6H,5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILMGOMGTJWWEHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=NO1)C(=O)CC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5-Isopropyl-isoxazol-3-yl)-3-oxo-propionic acid methyl ester | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(Phenylmethoxy)carbonyl]-L-norvalyl-L-leucinamide](/img/structure/B1394300.png)
![({[2-(Methoxymethyl)-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-yl]methyl}thio)acetic acid](/img/structure/B1394301.png)
![[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetic acid](/img/structure/B1394302.png)
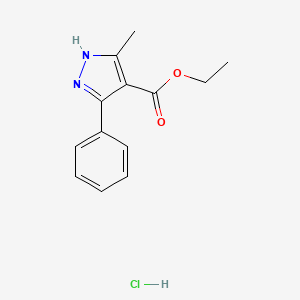


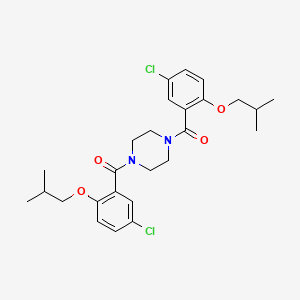
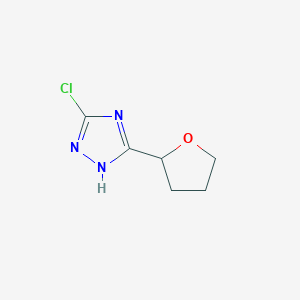

![3-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}aniline](/img/structure/B1394316.png)
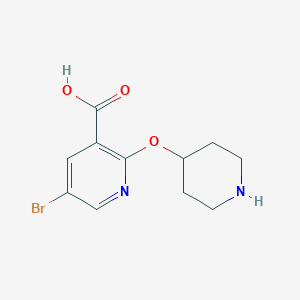
![tert-Butyl 4-[2-(4-Bromo-1H-pyrazol-1-yl)ethyl]piperazine-1-carboxylate](/img/structure/B1394319.png)
